1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine
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Overview
Description
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclobutyl-methanamine structure.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine typically involves several steps. One common method includes the reaction of a trifluoromethyl-substituted benzyl halide with cyclobutyl-methanamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The benzyl and cyclobutyl-methanamine moieties contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the cyclobutyl-methanamine moiety, resulting in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)methylamine: Another related compound with a different substitution pattern on the benzyl ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
[1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-2-1-4-10(11)8-12(9-17)6-3-7-12/h1-2,4-5H,3,6-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUCEDCFIVNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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